N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide
Description
N-[(Phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide is a thiourea-linked acetamide derivative featuring a tricyclic 1,2,4-triazinoindole core. This compound is synthesized through the condensation of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione with chloro-N-phenylacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) . The triazinoindole moiety confers planar aromaticity, enhancing π-π stacking interactions with biological targets, while the thiourea and acetamide groups contribute to hydrogen bonding and solubility .
For instance, in the tail suspension test (TST), derivatives of this scaffold exhibited dose-dependent reductions in immobility time, comparable to fluoxetine .
Properties
IUPAC Name |
1-phenyl-3-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7OS2/c26-14(22-24-17(27)19-11-6-2-1-3-7-11)10-28-18-21-16-15(23-25-18)12-8-4-5-9-13(12)20-16/h1-9H,10H2,(H,22,26)(H2,19,24,27)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHRZBGHFXDVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazinoindole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenylcarbamothioyl group is then introduced via a nucleophilic substitution reaction, often using thiourea derivatives. Finally, the sulfanylacetamide moiety is attached through a coupling reaction, typically involving acylation or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenylcarbamothioyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazinoindole core can intercalate with DNA, potentially disrupting replication and transcription processes. The phenylcarbamothioyl group may interact with proteins, altering their function or stability.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Activities
Key Findings :
- Electron-Withdrawing Groups (EWGs) : Para-substituted halogens (Cl, Br) enhance antidepressant and antimicrobial activities. For example, the 4-Cl derivative reduced immobility time by 45% in TST, outperforming the 4-OEt analog (52% reduction required higher doses) .
- Positional Effects: Meta-substituted EWGs (e.g., 3-NO₂) showed reduced potency compared to para-substituted counterparts due to steric hindrance .
- Acyl Chain Length : Propionamide derivatives (three-carbon chain) exhibited significantly weaker activity than acetamides, confirming that elongation disrupts target binding .
Quantitative Structure-Activity Relationship (QSAR) Insights
Table 2: QSAR Parameters for Antidepressant Activity
Case Study: The 4-Br derivative (logP: 3.2, PSA: 85 Ų) demonstrated dual serotonin-norepinephrine reuptake inhibition, while the 4-OEt analog (PSA: 92 Ų) showed peripheral activity .
Mechanistic Divergence in Analog Scaffolds
Biological Activity
N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.5 g/mol. The structure consists of a phenylcarbamothioyl group attached to a 5H-[1,2,4]triazino[5,6-b]indole moiety, which is further linked to an acetamide group. This unique arrangement contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazine and indole compounds exhibit significant antimicrobial properties. For instance, research has shown that compounds similar to this compound possess activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer potential. A structure-activity relationship (SAR) study highlighted that modifications in the phenyl and triazine rings can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most potent analogs showed IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 12.5 |
| B | HeLa | 8.3 |
| C | A549 | 15.0 |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been explored. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell division and metabolism.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication.
- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell survival.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability.
- Inflammatory Disease Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced swelling and cytokine levels compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
